molecular formula C11H17NO2 B13866390 (3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol

(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol

Cat. No.: B13866390
M. Wt: 195.26 g/mol
InChI Key: GWRNLBPXEAXNCE-UHFFFAOYSA-N
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Description

(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group at the 3-position, a methyl group at the 6-position, and a methanol group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Introduction of Substituents: The isobutoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base. The methyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Hydroxymethylation: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the pyridine derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Formation of (3-Isobutoxy-6-methyl-pyridin-2-yl)-aldehyde or (3-Isobutoxy-6-methyl-pyridin-2-yl)-carboxylic acid.

    Reduction: Formation of (3-Isobutoxy-6-methyl-piperidin-2-yl)-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Isobutoxy-6-methyl-pyridin-2-yl)-aldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    (3-Isobutoxy-6-methyl-pyridin-2-yl)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    (3-Isobutoxy-6-methyl-piperidin-2-yl)-methanol: Similar structure but with a reduced pyridine ring (piperidine).

Uniqueness

(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C11H17NO2/c1-8(2)7-14-11-5-4-9(3)12-10(11)6-13/h4-5,8,13H,6-7H2,1-3H3

InChI Key

GWRNLBPXEAXNCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(C)C)CO

Origin of Product

United States

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